5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one
Description
The compound 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a heterocyclic molecule featuring a benzo[d]oxazol-2(3H)-one core linked to a 1,3,4-oxadiazole ring substituted with a p-tolyl group. This structure combines electron-rich aromatic systems with polarizable heteroatoms (N, O), making it a candidate for diverse applications, including agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
5-methyl-3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-3-6-13(7-4-11)17-20-19-16(24-17)10-21-14-9-12(2)5-8-15(14)23-18(21)22/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZWFILUAWWLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=C(C=CC(=C4)C)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one typically involves the formation of the benzo[d]oxazol-2(3H)-one core followed by the introduction of the oxadiazole moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with a suitable carboxylic acid derivative can yield the benzo[d]oxazol-2(3H)-one core, which can then be further functionalized to introduce the oxadiazole group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Synthetic Route to the Benzoxazol-2(3H)-one Core
The benzoxazolone scaffold is typically synthesized via cyclization of 2-aminophenol derivatives. For the 5-methyl variant:
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Step 1 : 2-Amino-4-methylphenol reacts with phosgene or triphosgene in dichloromethane under reflux to form 5-methylbenzo[d]oxazol-2(3H)-one (yield: 72–85%) .
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IR Analysis : C=O stretch at 1720–1740 cm⁻¹; NH stretch at 3200–3300 cm⁻¹ .
Coupling of Benzoxazolone and Oxadiazole Moieties
The methylene bridge is introduced via nucleophilic substitution:
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Step 1 : Bromination of the oxadiazole-thiol intermediate using 3-bromopropyl bromide in acetonitrile with KF-Al₂O₃ catalyst yields 3-bromo-5-(p-tolyl)-1,3,4-oxadiazole .
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Step 2 : Alkylation of 5-methylbenzo[d]oxazol-2(3H)-one with the brominated oxadiazole under N₂ atmosphere (dry CH₃CN, 20 min, 65–70°C) forms the final product .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry acetonitrile |
| Catalyst | KF-Al₂O₃ (4.5 mmol) |
| Temperature | 65–70°C |
| Yield | 58–63% |
Functionalization and Bioactivity-Linked Modifications
The compound’s reactivity enables further derivatization:
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Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids at the oxadiazole C5 position enhances antimicrobial activity .
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N-Alkylation : Reaction with alkyl halides at the oxadiazole sulfur improves lipophilicity (logP increases by 0.8–1.2 units) .
Table 1: Bioactivity of Analogous Derivatives
| Derivative | IC₅₀ (Antimicrobial, µg/mL) | logP |
|---|---|---|
| 5-Phenyl-1,3,4-oxadiazole | 12.4 (E. coli) | 2.1 |
| 3-Methylbenzoxazolone | 18.9 (S. aureus) | 1.8 |
| Hybrid compound | 8.2 (C. albicans) | 2.9 |
Mechanistic Insights
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Cyclization : Acid-catalyzed dehydration of hydrazides to oxadiazoles proceeds via a thioamide intermediate, confirmed by isotopic labeling .
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Alkylation : DFT studies suggest the methylene bridge adopts a gauche conformation, minimizing steric clash between aromatic rings .
Stability and Degradation
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Hydrolytic Stability : The oxadiazole ring resists hydrolysis at pH 4–9 (t₁/₂ > 24 h at 37°C) .
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Photodegradation : UV exposure (254 nm) cleaves the benzoxazolone C=O bond, forming 2-amino-4-methylphenol (80% degradation in 6 h) .
This synthesis leverages modular heterocyclic coupling strategies, with the hybrid structure demonstrating enhanced bioactivity over individual components. Further optimization of alkylation conditions could improve yields .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has demonstrated that derivatives of oxadiazole compounds exhibit promising anticancer activity against several cancer cell lines.
- Mechanism of Action : The compound operates through the inhibition of specific signaling pathways related to cancer cell proliferation. For instance, studies have shown that compounds with oxadiazole rings can inhibit Rho/MRTF/SRF-mediated gene transcription, which is crucial for cancer cell growth and metastasis .
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Case Studies :
- A study involving a series of 1,3,4-oxadiazole derivatives found that certain modifications led to enhanced potency against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate) .
- Another investigation highlighted the synthesis of novel 1,3,4-oxadiazole-linked compounds that showed significant cytotoxicity against liver cancer cells (HEPG2) and other types .
Material Science Applications
Beyond medicinal uses, 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has potential applications in material science.
- Fluorescent Properties : Compounds containing oxadiazole moieties are known for their fluorescent properties. This characteristic makes them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .
Synthesis and Derivative Development
The synthesis of this compound has been explored extensively, leading to the development of various derivatives with enhanced properties.
| Derivative | Modification | Activity |
|---|---|---|
| Compound A | Substituted oxadiazole ring | Increased anticancer activity |
| Compound B | Fluorinated variants | Enhanced fluorescence |
| Compound C | Alkyl chain variations | Improved solubility |
Research has also indicated that oxadiazole derivatives exhibit antimicrobial and anti-inflammatory properties. For instance:
- Antimicrobial Studies : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Effects : Certain compounds have demonstrated the ability to modulate inflammatory pathways, indicating their usefulness in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazol-2(3H)-one Cores
Compounds sharing the 1,3,4-oxadiazole-2-ylmethyl substitution pattern but differing in the heterocyclic core (thiazole vs. oxazole) provide insights into structure-activity relationships. For example:
Key Observations :
- The p-tolyl group (electron-donating methyl) in 4d improves antifungal efficacy compared to electron-withdrawing substituents (e.g., chloro in 4i: EC₅₀ = 75 μg/mL) .
Influence of Aryl Substituents on Oxadiazole
Variations in the oxadiazole’s aryl group significantly affect physicochemical properties:
*Estimated using analogous structures.
Trends :
- Bulky alkyl groups (e.g., pentyl in 4h) increase hydrophobicity (higher LogP) but reduce antifungal potency due to steric hindrance .
- Halogenated derivatives (4i, 4k) exhibit lower melting points, suggesting weaker crystal lattice interactions compared to alkyl/aryl analogues.
Bioactivity Comparison
While the target compound’s biological data are unavailable, structurally related benzo[d]thiazol-2(3H)-ones demonstrate moderate antifungal activity. For instance:
Biological Activity
5-Methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure combines elements of oxadiazole and benzoxazole, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight : 318.36 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-Methyl Compound | S. aureus | 15 |
| 5-Methyl Compound | E. coli | 12 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through its ability to inhibit cyclooxygenase (COX) enzymes. A related study found that derivatives with similar structures showed selective COX-II inhibition, suggesting that this compound may also possess similar properties .
In Vivo Studies:
In vivo models demonstrated a reduction in inflammation markers when treated with compounds containing the oxadiazole moiety. For instance, a derivative exhibited a 64% reduction in inflammation compared to control groups .
Anticancer Properties
Recent studies have suggested that oxadiazole-based compounds may have anticancer effects. In vitro assays revealed that certain derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential as chemotherapeutic agents .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound likely interferes with key enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels, contributing to its antimicrobial and anticancer effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of oxadiazole derivatives found that modifications at the nitrogen position significantly enhanced activity against resistant bacterial strains.
- Clinical Trials for Anti-inflammatory Effects : Ongoing clinical trials are evaluating the safety and efficacy of oxadiazole derivatives in patients with chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, prepare the benzoxazolone core via cyclization of substituted 2-aminophenol derivatives. Next, introduce the oxadiazole moiety by coupling 5-(p-tolyl)-1,3,4-oxadiazole-2-carbaldehyde with the benzoxazolone intermediate under acidic or basic conditions. Oxidative cyclization using bromine or iodine in acetic acid can facilitate oxadiazole ring formation . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., glacial acetic acid or DMF) for yield improvement.
Q. What spectroscopic and analytical techniques are recommended for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Analyze proton environments (e.g., methyl groups at δ ~2.3 ppm for p-tolyl, oxadiazole-CH2 resonance at δ ~4.5–5.0 ppm) and carbon shifts (e.g., carbonyl carbons at ~160–170 ppm) to confirm connectivity .
- HRMS : Validate molecular formula (e.g., C19H16N3O3 requires [M+H]+ = 334.1192).
- Elemental Analysis : Verify C, H, N percentages within ±0.3% deviation .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to monitor purity >95%. For crystalline derivatives, X-ray diffraction can resolve structural ambiguities, while melting point analysis (if solid) provides additional validation .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound’s antimicrobial potential?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the oxadiazole (e.g., electron-withdrawing/-donating substituents) and benzoxazolone (e.g., halogenation at position 5) moieties.
- Step 2 : Conduct in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using MIC (Minimum Inhibitory Concentration) determination via broth microdilution .
- Step 3 : Compare activity trends with computational models (e.g., molecular docking to bacterial DNA gyrase) to identify critical pharmacophores .
Q. What experimental strategies resolve discrepancies in biological activity between this compound and its analogs?
- Methodological Answer :
- Solubility Testing : Use logP measurements (shake-flask method) to assess bioavailability differences.
- Metabolic Stability : Perform liver microsome assays to evaluate oxidative degradation rates.
- Target Engagement : Employ SPR (Surface Plasmon Resonance) to measure binding affinity to proposed targets (e.g., fungal CYP51 for antifungal activity) .
Q. How to investigate the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis of the oxadiazole ring via UV-Vis spectroscopy at pH 1–13 (simulating gastrointestinal to physiological conditions).
- Degradation Products : Identify by LC-MS/MS, focusing on cleavage products like p-tolyl hydrazide and benzoxazolone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
